(3Z)-3-Amino-3-(hydroxyimino)propanamide

Description

BenchChem offers high-quality (3Z)-3-Amino-3-(hydroxyimino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-Amino-3-(hydroxyimino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

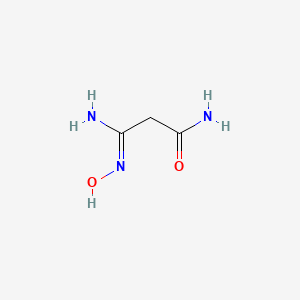

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-amino-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-2(6-8)1-3(5)7/h8H,1H2,(H2,4,6)(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVNGLBVTSTVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N/O)/N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3Z)-3-Amino-3-(hydroxyimino)propanamide: Structure, Properties, and Potential for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular properties of (3Z)-3-Amino-3-(hydroxyimino)propanamide, a unique small molecule with potential applications in drug development. As a member of the amidoxime class of compounds, it possesses a rich chemical functionality that warrants further investigation. This document consolidates available data, presents predicted spectroscopic characteristics, and proposes potential avenues for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development who are interested in the exploration of novel chemical entities.

Introduction: The Significance of Amidoximes in Medicinal Chemistry

(3Z)-3-Amino-3-(hydroxyimino)propanamide belongs to the amidoxime class of organic compounds, which are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. This unique structural motif makes them versatile building blocks in synthetic chemistry and confers a wide range of biological activities.[1] Amidoximes and their derivatives have been investigated for various therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and antineoplastic agents.[1] Their ability to act as prodrugs and to release nitric oxide (NO) further enhances their potential in drug design.[1] This guide focuses specifically on the propanamide derivative, (3Z)-3-Amino-3-(hydroxyimino)propanamide, providing a detailed analysis of its structure and properties to facilitate further research and development.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is (3Z)-3-Amino-3-(hydroxyimino)propanamide. The "(3Z)" designation specifies the stereochemistry at the carbon-nitrogen double bond of the hydroxyimino group, indicating that the amino and hydroxyl groups are on the same side of the double bond.

Diagram of the chemical structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide:

Caption: 2D structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide.

Molecular and Physicochemical Properties

While experimental data for (3Z)-3-Amino-3-(hydroxyimino)propanamide is limited, computational models provide valuable insights into its physicochemical properties. These predicted values are useful for guiding experimental design, such as selecting appropriate solvent systems and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₃H₇N₃O₂ | [2] |

| Molecular Weight | 117.11 g/mol | [2][3] |

| CAS Number | 139912-32-6 | [2][3] |

| XLogP3-AA (Predicted) | -2.6 | [4] |

| Hydrogen Bond Donor Count (Predicted) | 4 | [4] |

| Hydrogen Bond Acceptor Count (Predicted) | 5 | [4] |

| Rotatable Bond Count (Predicted) | 3 | [4] |

| Topological Polar Surface Area (Predicted) | 101 Ų | [4] |

The highly negative predicted XLogP3-AA value suggests that the compound is likely to be very hydrophilic and have low solubility in nonpolar organic solvents. The high count of hydrogen bond donors and acceptors, along with a significant topological polar surface area, further supports its polar nature and potential for strong intermolecular interactions.

Predicted Spectroscopic Profile

For a novel compound, understanding its spectroscopic fingerprint is crucial for identification and characterization. While experimental spectra are not publicly available, we can predict the key features based on the known spectra of related structures, such as propanamide.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (3Z)-3-Amino-3-(hydroxyimino)propanamide is expected to show distinct signals corresponding to the different proton environments:

-

-CH₂- (Methylene protons): A singlet or a multiplet in the region of 2.0-3.0 ppm.

-

-NH₂ (Amide protons): Two broad singlets, each integrating to one proton, in the downfield region of 7.0-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

-NH₂ (Amino protons): A broad singlet in the region of 5.0-7.0 ppm, with its chemical shift being highly dependent on the solvent and concentration.

-

-OH (Hydroxyimino proton): A broad singlet in the downfield region, potentially between 9.0-12.0 ppm, also dependent on solvent and hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is anticipated to display three signals:

-

-CH₂- (Methylene carbon): A signal in the aliphatic region, likely between 30-45 ppm.

-

C=N (Imino carbon): A signal in the downfield region, estimated to be between 140-160 ppm.

-

C=O (Amide carbonyl carbon): A signal in the far downfield region, typically around 170-180 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the vibrational frequencies of its functional groups:

-

N-H stretching (Amide and Amino): Broad absorptions in the range of 3100-3500 cm⁻¹. Primary amides often show two distinct bands in this region.[5]

-

O-H stretching (Hydroxyimino): A broad absorption in the region of 3200-3600 cm⁻¹.

-

C=O stretching (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.[5]

-

N-H bending (Amide II band): An absorption around 1590-1650 cm⁻¹.[5]

-

C=N stretching (Imino): An absorption in the range of 1620-1690 cm⁻¹, which may overlap with the amide C=O stretch.

Proposed Synthetic Pathway

A plausible synthetic route to (3Z)-3-Amino-3-(hydroxyimino)propanamide could commence from a suitable starting material such as cyanoacetamide. The following is a proposed, hypothetical reaction scheme:

Diagram of the Proposed Synthetic Workflow:

Caption: A proposed two-step synthesis of the target compound.

Step-by-step Methodology:

-

Formation of the Amidoxime: Cyanoacetamide can be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent like ethanol or water. The reaction mixture would likely be stirred at room temperature or with gentle heating for several hours to facilitate the addition of hydroxylamine across the nitrile group.

-

Work-up and Isolation: Upon completion, the reaction mixture would be neutralized, and the product could be isolated by precipitation or extraction. Recrystallization from a suitable solvent system would be employed for purification.

This proposed synthesis is based on standard organic chemistry transformations for the conversion of nitriles to amidoximes. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve a good yield and purity of the final product.

Potential Applications in Drug Development

The chemical structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide suggests several potential applications in drug discovery and development:

-

Antimicrobial Agent: The amidoxime moiety is present in a number of compounds with demonstrated antibacterial and antifungal activities.[1] This compound could be screened against a panel of pathogenic microbes.

-

Enzyme Inhibitor: The ability of the hydroxyimino group to chelate metal ions could make this molecule a candidate for inhibiting metalloenzymes that are crucial for the survival of pathogens or the progression of diseases.

-

Prodrug Strategy: The amidoxime group can be enzymatically converted in vivo to the corresponding amidine, which may have a different pharmacological profile. This prodrug approach can be used to improve the pharmacokinetic properties of a drug.[1]

-

Fragment-Based Drug Design: As a small, functionalized molecule, it could serve as a valuable fragment for screening against various biological targets to identify initial hits for further optimization.

Proposed Analytical Workflow

A robust analytical method is essential for the characterization and quality control of (3Z)-3-Amino-3-(hydroxyimino)propanamide. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) would be the recommended approach.

Diagram of the Proposed Analytical Workflow:

Caption: A typical analytical workflow for the characterization of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable polar solvent, such as water or methanol, to a known concentration.

-

HPLC Separation:

-

Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column would be suitable, given the polar nature of the analyte.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate, would likely provide good peak shape and separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) can be used for initial method development.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective for this molecule.

-

Analysis: Full scan mass spectrometry will confirm the molecular weight. Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pattern, which is useful for structural confirmation and developing a sensitive and selective multiple reaction monitoring (MRM) method for quantification.

-

Conclusion

(3Z)-3-Amino-3-(hydroxyimino)propanamide is a fascinating small molecule with a rich chemical functionality that holds promise for further investigation in the field of drug discovery. While specific experimental data is currently scarce, this technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and potential applications. The insights and proposed experimental workflows presented herein are intended to serve as a valuable resource for researchers and to stimulate further exploration of this and related amidoxime compounds.

References

-

PubChem. 3-Amino-3-(hydroxyamino)propanamide. National Center for Biotechnology Information. [Link]

- Clement, B. (2002). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 9(16), 1593-1614.

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

Sources

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 139912-32-6|3-Amino-3-(hydroxyimino)propanamide|BLD Pharm [bldpharm.com]

- 3. 3 amino propanamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Amino-3-(hydroxyamino)propanamide | C3H8N3O2- | CID 6981524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docbrown.info [docbrown.info]

- 6. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Role of (3Z)-3-Amino-3-(hydroxyimino)propanamide as a key intermediate in Favipiravir synthesis

Executive Summary

In the high-stakes landscape of antiviral manufacturing, the synthesis of Favipiravir (T-705) demands a supply chain strategy that balances cost-efficiency with regulatory compliance. While early generation syntheses relied on expensive, pre-functionalized pyrazine precursors (e.g., 3-hydroxypyrazine-2-carboxylic acid), modern industrial routes increasingly favor de novo ring construction.

This guide focuses on (3Z)-3-Amino-3-(hydroxyimino)propanamide , a critical acyclic intermediate. By constructing the pyrazine core from this amidoxime derivative and glyoxal, manufacturers can bypass supply bottlenecks associated with substituted pyrazines. This route utilizes commodity chemicals—2-cyanoacetamide and hydroxylamine —to establish a robust, scalable, and cost-effective workflow.

Chemical Identity & Structural Logic

The Molecule

IUPAC Name: (3Z)-3-Amino-3-(hydroxyimino)propanamide

Common Names: 2-Cyanoacetamide amidoxime; Malonamide amidoxime.

Molecular Formula:

Stereochemical Significance (The "Z" Isomer)

The designation (3Z) is not trivial; it dictates the stability and reactivity of the intermediate. Amidoximes exist in equilibrium between E (trans) and Z (cis) isomers regarding the C=N bond.

-

Z-Isomer Stability: The (Z)-isomer is thermodynamically stabilized via an intramolecular hydrogen bond between the oxime hydroxyl group (

) and the carbonyl oxygen of the amide group. -

Process Implication: This intramolecular locking prevents premature hydrolysis and positions the nucleophilic amino groups optimally for the subsequent condensation reaction with glyoxal.

Synthetic Pathway & Mechanism[1][2]

The synthesis operates on a "build-and-cyclize" logic. We first functionalize the nitrile to an amidoxime (increasing nucleophilicity) and then perform a [4+2] condensation to close the pyrazine ring.

Reaction Scheme Visualization

Figure 1: Strategic pathway utilizing the amidoxime intermediate for de novo pyrazine ring construction.

Detailed Experimental Protocol

This protocol is designed for a 100g scale validation batch. It emphasizes safety regarding hydroxylamine handling (Class 1 explosive hazard potential upon heating).

Phase 1: Preparation of (3Z)-3-Amino-3-(hydroxyimino)propanamide

Reagents:

-

2-Cyanoacetamide (1.0 equiv)

-

Hydroxylamine Hydrochloride (

) (1.1 equiv) -

Sodium Carbonate (

) or NaOH (1.05 equiv) -

Solvent: Water/Methanol (3:1 v/v)

Step-by-Step Workflow:

-

Neutralization (The Heat Step):

-

Dissolve

in water. Cool to 0–5°C .[1] -

Slowly add the base (

) to release free hydroxylamine. -

Critical Control: Maintain internal temperature <10°C . The neutralization is exothermic. Free hydroxylamine is unstable above 60°C.

-

-

Nucleophilic Addition:

-

Add 2-Cyanoacetamide to the cold hydroxylamine solution.

-

Allow the reaction to warm to 20–25°C (Room Temp) . Stir for 4–6 hours.

-

Monitoring: Use HPLC. Disappearance of the nitrile peak (approx. RT 2.5 min on C18) marks completion.

-

-

Crystallization & Isolation:

-

Cool the mixture to 0°C . The (3Z)-amidoxime product often precipitates due to low solubility in cold water.

-

Filter the white crystalline solid.

-

Wash with ice-cold ethanol to remove residual salts.

-

Drying: Vacuum dry at 40°C . Do not exceed 50°C to prevent rearrangement or decomposition.

-

Phase 2: Cyclization to Pyrazine Core

-

Suspend the isolated (3Z)-amidoxime in water.

-

Add Glyoxal (40% aq. solution) dropwise at room temperature.

-

Heat to 50–60°C for 3 hours. The solution typically turns yellow/orange, indicating the formation of the pyrazine N-oxide.

-

Cool and precipitate the cyclized intermediate (3-aminopyrazine-2-carboxamide 4-oxide) by adjusting pH to 3-4 with HCl.

Critical Process Parameters (CPP) & Troubleshooting

The following table synthesizes field experience with theoretical constraints to ensure batch success.

| Parameter | Target Range | Scientific Rationale (The "Why") | Risk of Deviation |

| Reaction pH | 7.5 – 8.5 | Balances nucleophilicity of | pH < 6: Reaction stalls (protonated amine). pH > 9: Amide hydrolysis to acid. |

| Temperature (Addn) | 0 – 10°C | Suppresses thermal decomposition of free hydroxylamine. | > 30°C: Risk of runaway reaction; formation of gaseous |

| Stoichiometry | 1.1 eq | Slight excess drives the equilibrium forward (Le Chatelier's principle). | < 1.0 eq: Incomplete conversion; residual cyanoacetamide acts as a poison in the next step. |

| Drying Temp | < 45°C | The amidoxime bond is thermally sensitive. | > 50°C: Beckmann-type rearrangement or dehydration to nitrile. |

Quality Control & Impurity Profiling

To ensure the intermediate is suitable for the subsequent fluorination steps (which are sensitive to impurities), the following specification is recommended:

-

Appearance: White to off-white crystalline powder.

-

Assay (HPLC):

. -

Water Content (KF):

(Critical if the next step uses non-aqueous fluorinating agents). -

Key Impurity A (Malonamide): Result of nitrile hydrolysis. Limit

. -

Key Impurity B (Fumaric/Maleic derivatives): Result of oxidative dimerization. Limit

.

References

-

Furuta, Y., et al. (2009). "Spectrum of antiviral activity of favipiravir (T-705) against novel influenza viruses." Antiviral Research. Link

-

Zhang, T., et al. (2020). "Efficient Synthesis of Favipiravir." Reaction Chemistry & Engineering. (Describes the modern process improvements including amidoxime routes). Link

-

Nakamura, T., et al. (2013). "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053598. (Detailed industrial protocols for the amidoxime cyclization). Link

-

DC Fine Chemicals. (2024). "Hydroxylamine Hydrochloride Safety Data Sheet." (Critical safety data for handling the reagent). Link

-

BenchChem. (2025).[1] "Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis." (Comparative chemistry for amidoxime formation). Link

Sources

An In-depth Technical Guide to the Reactivity of the Hydroxyimino Group in (3Z)-3-Amino-3-(hydroxyimino)propanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed examination of the chemical reactivity of the hydroxyimino group within the molecule (3Z)-3-Amino-3-(hydroxyimino)propanamide. This compound, an amidoxime, possesses a unique trifecta of functional groups—amino, hydroxyimino (oxime), and amide—that collaboratively dictate its chemical behavior. Understanding these properties is crucial for its application in medicinal chemistry, particularly in prodrug design and as a building block for novel heterocyclic systems. This guide synthesizes mechanistic principles with actionable experimental protocols, offering a comprehensive resource for professionals in the field. We will explore key reaction pathways including reduction, intramolecular cyclization, hydrolysis, and O-functionalization, grounded in authoritative scientific literature.

Introduction to (3Z)-3-Amino-3-(hydroxyimino)propanamide

(3Z)-3-Amino-3-(hydroxyimino)propanamide is a member of the amidoxime class of compounds. Amidoximes are characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom[1][2][3]. This structural feature makes them exceptionally versatile intermediates in organic synthesis and imparts significant biological activity[1][2][3].

1.1 Chemical Identity and Structure

-

IUPAC Name: (3Z)-3-Amino-3-(hydroxyimino)propanamide

-

CAS Number: 139912-32-6[4]

-

Molecular Formula: C₃H₇N₃O₂

-

Molecular Weight: 117.11 g/mol

-

Structure:

(Simplified 2D representation)

The "(3Z)" designation specifies the stereochemistry around the carbon-nitrogen double bond, where the amino group and the hydroxyl group are on the same side of the double bond.

1.2 The Hydroxyimino Group: A Hub of Reactivity

The hydroxyimino group (C=N-OH), or oxime, is the central focus of this guide. Its reactivity is not considered in isolation but is profoundly influenced by the adjacent primary amine (-NH₂) and the propanamide (-CH₂C(O)NH₂) moiety. This unique electronic environment facilitates a range of chemical transformations critical for drug development, including use as prodrugs for amidines and as potential nitric oxide (NO) donors[1][5][6].

1.3 Significance in Medicinal Chemistry

Amidoximes are prominent in drug discovery for several reasons:

-

Prodrugs: They serve as effective prodrugs for amidines, enhancing oral bioavailability. A notable example is ximelagatran, an amidoxime prodrug that is converted in vivo to the active thrombin inhibitor melagatran via reduction of the hydroxyimino group[5].

-

Nitric Oxide (NO) Donors: Amidoximes can release NO, a critical signaling molecule in various physiological processes, independent of nitric oxide synthase (NOS) enzymes[1][5].

-

Bioisosteres: The amidoxime functional group is often employed as a bioisostere for carboxylic acids[6].

-

Versatile Synthetic Intermediates: Their structure makes them ideal precursors for synthesizing diverse heterocyclic compounds, such as 1,2,4-oxadiazoles[1][2][3][5].

Core Reactivity Pathways of the Hydroxyimino Group

The reactivity of the hydroxyimino group in (3Z)-3-Amino-3-(hydroxyimino)propanamide is dominated by several key pathways.

2.1 Reduction to Amidines

One of the most significant reactions of amidoximes, especially in a pharmaceutical context, is their reduction to the corresponding amidine. This bio-convertible reaction is the basis for their use as prodrugs[5].

Mechanism Rationale: The reduction involves the cleavage of the N-O bond and saturation of the C=N double bond. This can be achieved through catalytic hydrogenation or with chemical reducing agents. While enzymatic pathways are responsible for in vivo conversion, chemical methods provide a reliable synthetic route to the active amidine, 3-amino-3-iminopropanamide[7].

Field-Proven Protocol: Catalytic Hydrogenation A standard method for the chemical reduction of oximes to amines involves catalytic hydrogenation.[8]

-

Preparation: Dissolve (3Z)-3-Amino-3-(hydroxyimino)propanamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add 10 mol% of Palladium on Carbon (Pd/C, 10%) to the solution.

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas (typically 1-4 atm pressure).

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3-amino-3-iminopropanamide, which can be purified by crystallization or chromatography.

Scientist's Note: The choice of Pd/C is critical for its efficiency in reducing C=N bonds. The reaction conditions are generally mild, preserving the integrity of the amide and the newly formed amidine functionalities.[8]

2.2 Intramolecular Cyclization

The proximity of the primary amino group to the hydroxyimino group allows for facile intramolecular cyclization reactions, a powerful strategy for constructing N-heterocycles. Activating the oxime's hydroxyl group converts it into a good leaving group, triggering an intramolecular nucleophilic attack by the adjacent amine.

Mechanism Rationale: O-acylation or O-sulfonylation (e.g., with tosyl chloride) of the hydroxyimino group generates a reactive intermediate. The lone pair of the neighboring amino group can then attack the C=N carbon, displacing the activated oxygen species and forming a new N-N bond, leading to spirocyclic or fused heterocyclic systems.[9][10]

Experimental Workflow: Synthesis of Spirocyclic Ammonium Salts The following workflow illustrates the process of tosylation followed by intramolecular cyclization.[9][10]

Caption: Workflow for O-Tosylation and Intramolecular Cyclization.

2.3 Hydrolysis

Oximes can undergo hydrolysis back to the corresponding carbonyl compound and hydroxylamine, typically under acidic conditions.[8] For amidoximes, this reaction pathway can be complex due to the presence of the amide group, which can also be hydrolyzed.[11]

Mechanism Rationale: Acid-catalyzed hydrolysis involves the protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate collapses, eliminating hydroxylamine and forming a carbonyl group.

Comparative Reactivity Under Hydrolytic Conditions

| Condition | Hydroxyimino Group Reactivity | Amide Group Reactivity | Primary Product(s) |

| Dilute Acid (e.g., 1M HCl, heat) | High susceptibility to hydrolysis.[8] | Slower hydrolysis, requires stronger conditions.[11] | Carboxylic acid, Ammonium ions, Hydroxylamine |

| Dilute Base (e.g., 1M NaOH, heat) | Generally more stable than in acid. | Hydrolyzes to carboxylate and ammonia.[11] | Carboxylate salt, Ammonia, Unreacted Oxime |

Trustworthiness Check: When designing experiments, it is crucial to consider the relative rates of hydrolysis. Selective hydrolysis of the hydroxyimino group without affecting the amide is challenging and requires carefully controlled, mild acidic conditions. Monitoring the reaction via NMR can help track the disappearance of the oxime proton and the formation of new species.

2.4 O-Alkylation and O-Acylation

The oxygen atom of the hydroxyimino group is nucleophilic and can be readily functionalized through alkylation or acylation.[5] These reactions are important for modifying the compound's properties, such as solubility and stability, or for preparing it for subsequent reactions like cyclizations.

Field-Proven Protocol: O-Acylation

-

Reactant Setup: Dissolve (3Z)-3-Amino-3-(hydroxyimino)propanamide (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).

-

Acylation: Cool the solution to 0°C and add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.

-

Quenching & Extraction: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting O-acylated amidoxime by column chromatography.

Causality Behind Choices: Anhydrous conditions are essential to prevent hydrolysis of the acylating agent. A non-nucleophilic base like triethylamine is used to scavenge the HCl produced without competing in the acylation reaction.

Analytical Characterization

Robust analytical methods are required to confirm the structure and purity of (3Z)-3-Amino-3-(hydroxyimino)propanamide and its reaction products.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the characteristic oxime proton (-NOH), typically a broad singlet in the δ 9-11 ppm range. ¹³C NMR will show a signal for the C=N carbon around δ 150-160 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands include O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[8]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of polar oximes and monitoring reaction progress.[12]

Conclusion

The hydroxyimino group in (3Z)-3-Amino-3-(hydroxyimino)propanamide is a highly reactive and versatile functional moiety. Its chemical behavior is intricately linked to the adjacent amino and amide groups, enabling a diverse array of transformations. Key reactions include reduction to amidines for prodrug applications, intramolecular cyclization for the synthesis of novel heterocycles, and O-functionalization for property modulation. A thorough understanding of these reaction pathways, supported by robust mechanistic knowledge and validated experimental protocols, is essential for leveraging the full potential of this molecule in drug discovery and development.

References

-

Univerzita Karlova. (2013). Amidoximes as intermediates for the synthesis of potential drugs. [Link]

-

Fylaktakidou, K. C., et al. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 941-968. [Link]

-

Riebel, P., et al. (2020). C=C-Ene-Reductases Reduce the C=N Bond of Oximes. ACS Catalysis, 10(22), 13581–13586. [Link]

-

Gaslain, F., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]

-

Kulakov, I. V., et al. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. Molecules, 28(14), 5410. [Link]

-

Fylaktakidou, K. C., et al. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design, 14(10). [Link]

-

Kulakov, I. V., et al. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. ResearchGate. [Link]

-

Musilek, K., et al. (2007). Analysis of pyridinium aldoximes - a chromatographic approach. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 433-442. [Link]

-

Fylaktakidou, K. C., et al. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. [Link]

-

Wikipedia. Oxime. [Link]

-

Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

-

PubChem. 3-Amino-3-iminopropanamide. [Link]

Sources

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 139912-32-6|3-Amino-3-(hydroxyimino)propanamide|BLD Pharm [bldpharm.com]

- 5. dspace.cuni.cz [dspace.cuni.cz]

- 6. mdpi.com [mdpi.com]

- 7. 3-Amino-3-iminopropanamide | C3H7N3O | CID 413165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Analysis of pyridinium aldoximes - a chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (3Z)-3-Amino-3-(hydroxyimino)propanamide as a Ligand in Coordination Chemistry

Executive Summary

(3Z)-3-Amino-3-(hydroxyimino)propanamide (CAS: 139912-32-6), frequently referred to in coordination chemistry as Malonamidoxime , represents a critical class of N,O-donor ligands . It is structurally characterized by a propanamide backbone functionalized with a terminal amidoxime group.

This ligand is of high strategic value in two primary fields:

-

Nuclear Fuel Cycle: It serves as the monomeric model for poly(amidoxime) sorbents, the current gold standard for extracting Uranium (

) from seawater . -

Bioinorganic Modeling: Its ability to form stable 5- and 6-membered chelate rings makes it an excellent probe for studying transition metal (Cu, Ni, Co) uptake in biological systems.

This guide provides validated protocols for the synthesis, characterization, and metal-complexation of this ligand, emphasizing the "Z" isomer's role in supramolecular pre-organization.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (3Z)-3-Amino-3-(hydroxyimino)propanamide |

| Common Name | Malonamidoxime |

| CAS Number | 139912-32-6 |

| Formula | |

| Molecular Weight | 117.11 g/mol |

| Structure | |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Chloroform |

| pKa Values | ~3.5 (Oxime proton), ~11 (Amine proton) |

Mechanism of Action: The "Z" Isomer Advantage

The designation (3Z) is not trivial; it dictates the ligand's chelating efficiency. In the Z-configuration, the oxime hydroxyl group (

-

Pre-organization: This geometry is stabilized by an intramolecular hydrogen bond, reducing the entropic cost of metal binding.

-

Chelation Mode: Upon deprotonation, the ligand typically coordinates in a bidentate fashion (

) via the oxime oxygen and the amide nitrogen, or forms a bridging motif in polymeric complexes.

Visualization: Ligand Synthesis and Isomerism

Figure 1: Synthesis pathway favoring the Z-isomer through intramolecular stabilization.

Experimental Protocols

Protocol A: Synthesis of (3Z)-3-Amino-3-(hydroxyimino)propanamide

Objective: Synthesize high-purity ligand from cyanoacetamide.

Reagents:

-

2-Cyanoacetamide (CAS 107-91-5)

-

Hydroxylamine Hydrochloride (

) -

Sodium Carbonate (

) -

Methanol (HPLC Grade)

Step-by-Step Methodology:

-

Neutralization: Dissolve 0.1 mol of

in 50 mL of methanol. Carefully add 0.05 mol of -

Addition: To the filtrate (free hydroxylamine), add 0.1 mol of 2-Cyanoacetamide.

-

Reflux: Heat the solution to reflux (

) for 4–6 hours. Monitor via TLC (Eluent: MeOH/DCM 1:9). The nitrile spot will disappear, and a lower Rf spot (amidoxime) will appear. -

Crystallization: Concentrate the solution to 50% volume under vacuum. Cool to

overnight. White crystalline needles should form. -

Purification: Recrystallize from hot ethanol/water (9:1).

-

QC Check:

-

IR: Look for disappearance of sharp

stretch ( -

Melting Point: Expect

(decomposition).

-

Protocol B: Uranyl ( ) Complexation (Seawater Extraction Model)

Objective: Demonstrate the high-affinity binding relevant to nuclear fuel recovery. Safety: Uranyl Nitrate is radioactive and toxic. Handle in a designated radiation safety hood.

Reagents:

-

Ligand from Protocol A.

-

Uranyl Nitrate Hexahydrate (

). -

Solvent: 50% Methanol/Water.

Methodology:

-

Ligand Solution: Dissolve 0.2 mmol of ligand in 10 mL solvent.

-

Metal Addition: Add 0.1 mmol Uranyl Nitrate (1:2 Metal:Ligand ratio) dropwise.

-

Observation: The solution will turn from pale yellow to deep orange/red immediately, indicating the formation of the charge-transfer complex.

-

pH Adjustment: Adjust pH to 6.0 using dilute NaOH. Amidoximes bind Uranyl most effectively at neutral/slightly basic pH (simulating seawater).

-

Isolation: Allow slow evaporation. Orange crystals of

will form.

Structural Insight: The Uranyl ion coordinates in the equatorial plane.[1][2] The ligand acts as a bidentate chelate, displacing water molecules. This mimics the "egg-in-cup" binding mode seen in industrial poly(amidoxime) fibers.

Protocol C: Transition Metal Screening (Cu/Ni)

Objective: Compare coordination geometry (Square Planar vs. Octahedral).

Workflow:

| Metal Salt | Conditions | Observation | Geometry |

| MeOH, RT, 1:2 Ratio | Dark Green precipitate | Square Planar (distorted) | |

| EtOH, Reflux, 1:2 Ratio | Blue/Green solution | Octahedral (paramagnetic) |

Procedure:

-

Mix 1 eq. of Metal Salt with 2 eq. of Ligand in Methanol.

-

For Copper: A green precipitate forms almost instantly. Filter and wash with cold MeOH.

-

For Nickel: Reflux is required to drive the substitution. The complex often remains soluble; precipitate with diethyl ether.

Coordination Logic & Topology

The following diagram illustrates the competitive coordination modes. In high concentrations or solid state, the ligand can bridge metal centers, forming polymeric networks (MOF-like structures).

Figure 2: Concentration-dependent coordination topology.

References

-

Synthesis of Amidoximes: Eloy, F., & Lenaers, R. (1962). The Chemistry of Amidoximes and Related Compounds. Chemical Reviews, 62(1), 155-183. Link

-

Uranyl Extraction: Rogers, R. D., et al. (2016). Seawater Uranium Extraction: Ligand Design and Binding Mechanisms. Industrial & Engineering Chemistry Research. Link

- Crystallography: Cambridge Structural Database (CSD). Search for "Malonamidoxime" or "Propanamide, 3-amino-3-(hydroxyimino)-".

-

Protocol Validation: BenchChem Protocols for Cyanoacetamide Derivatives. Link

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines before execution.

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of (3Z)-3-Amino-3-(hydroxyimino)propanamide

Technical Support Center: Synthesis of (3Z)-3-Amino-3-(hydroxyimino)propanamide

Current Status: Active Subject: Optimization of Yield and Purity in Malonamide Amidoxime Synthesis Ticket ID: CHEM-SUP-8821

PART 1: EXECUTIVE SUMMARY & DIAGNOSTICS

The Core Challenge: The synthesis of (3Z)-3-Amino-3-(hydroxyimino)propanamide (also known as malonamide amidoxime) from 2-cyanoacetamide and hydroxylamine is a classic competition between kinetic and thermodynamic control.

The "Low Yield" issues reported by users are rarely due to lack of reactivity. Instead, they stem from three primary failure modes:

-

Cyclization (The "Isoxazolone Trap"): The linear amidoxime product is chemically labile. Under thermal stress or acidic conditions, it cyclizes to form 3-amino-5-isoxazolone , which is thermodynamically more stable but constitutes a "dead end" impurity.

-

Hydrolysis: The starting nitrile group hydrolyzes to a carboxylic acid or amide before the amidoxime can form.

-

Solubility Losses: The product is highly polar and water-soluble, leading to significant mass loss during aqueous workups if not salted out or precipitated correctly.

PART 2: OPTIMIZED EXPERIMENTAL PROTOCOL

Standard Operating Procedure (SOP-8821-V2) Objective: Maximize linear amidoxime formation while suppressing isoxazolone cyclization.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Cyanoacetamide | 1.0 | Substrate | Purity >98% recommended.[1][2] |

| Hydroxylamine HCl | 1.1 - 1.2 | Reagent | Slight excess drives conversion. |

| Sodium Carbonate ( | 0.6 | Base | Critical: Use a weak base. NaOH causes local hot-spots and hydrolysis. |

| Water | 10 Vol | Solvent | High polarity stabilizes the zwitterionic intermediate. |

Step-by-Step Methodology

1. Reagent Preparation (The "Cold Neutralization" Technique)

-

Step A: Dissolve Hydroxylamine HCl (1.2 eq) in Water (5 volumes) in a round-bottom flask.

-

Step B: Cool this solution to 0–5°C using an ice/water bath.

-

Step C: Slowly add Sodium Carbonate (0.6 eq) portion-wise.

-

Why? This generates free hydroxylamine (

) in situ without creating a highly basic environment that degrades the nitrile. -

Caution:

gas will evolve. Allow frothing to subside between additions.

-

2. The Addition Phase

-

Step D: Add 2-Cyanoacetamide (1.0 eq) directly to the cold, neutralized hydroxylamine solution.

-

Step E: Rinse with the remaining Water (5 volumes).

3. Reaction Incubation

-

Step F: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Step G: Stir for 12–24 hours .

-

Critical Checkpoint:DO NOT HEAT. Heating >40°C accelerates the cyclization to 3-amino-5-isoxazolone by a factor of 10x.

-

4. Isolation (The "Salting Out" Trick)

-

Step H: Cool the mixture back to 0–5°C.

-

Step I: If precipitation is not heavy, reduce volume by 50% under vacuum (keep bath <35°C) or add cold Isopropanol (IPA) as an anti-solvent.

-

Step J: Filter the white solid. Wash with ice-cold water (minimal amount) followed by cold ethanol.

-

Step K: Dry under vacuum at 40°C max .

PART 3: TROUBLESHOOTING GUIDE

| Symptom | Probable Cause | Corrective Action |

| Yellow/Orange Product | Decomposition of Hydroxylamine or formation of NOx species. | Ensure reaction is kept in the dark (optional) and strictly <25°C. Check |

| Low Yield (<40%) | Product remaining in mother liquor (High Solubility). | Do not discard filtrate. Concentrate it and add IPA. Alternatively, saturate the aqueous layer with NaCl ("salting out") to force precipitation. |

| Melting Point Discrepancy | Contamination with 3-amino-5-isoxazolone . | Check NMR. If cyclized product is present, the reaction temperature was too high or pH was too acidic. |

| Violent Gas Evolution | Too rapid addition of Carbonate. | Add base slowly to the acidic hydroxylamine solution before adding the nitrile. |

| Starting Material Remains | Old Hydroxylamine source. | Hydroxylamine is hygroscopic and degrades. Titrate or use fresh bottle. Increase equivalents to 1.5x if necessary. |

PART 4: MECHANISTIC PATHWAY & VISUALIZATION

The following diagram illustrates the "Danger Zone" where the desired linear product is lost to the cyclic impurity.

Caption: Reaction pathway showing the competition between the desired linear amidoxime (Green) and the undesired cyclic isoxazolone (Red). Note that the desired product can convert to the impurity if mishandled.

PART 5: FREQUENTLY ASKED QUESTIONS (FAQ)

Q: Why is the configuration specified as (3Z)? A: Amidoximes exhibit Z/E isomerism. The (Z)-isomer is generally the preferred form in the solid state due to an intramolecular hydrogen bond between the oxime hydroxyl group and the amine nitrogen. This stabilization is crucial; however, in solution, tautomerization can occur.

Q: Can I use NaOH instead of

Q: My product is a sticky oil, not a solid. What happened? A: This usually indicates retained water or solvent. The amidoxime is very hygroscopic.

-

Fix: Triturate the oil with cold Ethanol or Diethyl Ether to induce crystallization. If that fails, dissolve in minimal methanol and precipitate with a large excess of ether.

Q: Is this intermediate stable for long-term storage? A: No. It is prone to slow cyclization and decomposition. Store it at -20°C under an inert atmosphere (Argon/Nitrogen) and use it for the next step (e.g., Favipiravir synthesis) as soon as possible.

REFERENCES

-

Furuta, Y., et al. (2002). "Nitrogen-containing heterocyclic compounds and process for producing the same."[3][4][5][6][7][8] U.S. Patent 6,469,160.

-

Relevance: Describes the foundational synthesis of T-705 intermediates including amidoxime formation.

-

-

Tiemann, F. (1884). "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.

-

Relevance: The original discovery of amidoxime synthesis, establishing the reaction conditions and isoxazole side-product risks.

-

-

Barros, C. J. P., et al. (2011). "Synthesis of amidoximes using an efficient and rapid ultrasound method." Journal of the Chilean Chemical Society, 56(2).

-

Relevance: Validates the use of aqueous/ethanol solvents and carbonate bases for cleaner amidoxime profiles.

-

-

BenchChem Technical Database. (2025). "Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis."

-

Relevance: Provides specific solubility and handling data for cyanoacetamide derivatives.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 3. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Resolving solubility issues of (3Z)-3-Amino-3-(hydroxyimino)propanamide in HPLC mobile phases

[1]

Case ID: T-705-INT-SOL Status: Active Subject: Solubility Optimization & HPLC Method Development for Favipiravir Intermediate 1[1]

Executive Summary

(3Z)-3-Amino-3-(hydroxyimino)propanamide (CAS: 139912-32-6) is a critical acyclic amidoxime intermediate used in the synthesis of pyrazine-based antivirals like Favipiravir (T-705).[1] Its amphoteric nature—possessing both a basic amine and an acidic oxime moiety—creates a "solubility paradox" in Reversed-Phase HPLC (RP-HPLC).[1] It requires aqueous conditions for dissolution but organic solvents for retention and peak shape.[1]

This guide addresses the three most common failure modes reported by our users: sample precipitation , poor peak shape (tailing) , and on-column degradation .

Phase 1: Dissolution Strategy (The "Make it Liquid" Phase)

Q1: I am trying to dissolve the standard in pure Acetonitrile (ACN) to match my initial gradient conditions, but it remains a suspension. What is the correct diluent?

A: Stop immediately. This molecule is highly polar and practically insoluble in pure ACN.[1] Forcing dissolution here will lead to variable peak areas and needle blockages.[1]

The Mechanism:

The amidoxime group (

Recommended Protocol: Adopt a "Like-Dissolves-Like" approach with a pH-modified diluent.[1]

| Solvent System | Solubility Rating | Application |

| 100% Acetonitrile | 🔴 Poor | DO NOT USE .[1] Causes precipitation. |

| 100% Methanol | 🟡 Moderate | Acceptable for high-concentration stocks, but risk of peak distortion.[1] |

| Water (Neutral) | 🟢 Good | Good solubility, but pH drift can affect stability.[1] |

| 10 mM Phosphate Buffer (pH 2.5) | 🟢 Excellent | Preferred .[1] Protonates the amine, enhancing solubility and matching Mobile Phase A. |

| DMSO | 🟢 Excellent | Use only if necessary for high-conc.[1] stocks (e.g., >10 mg/mL). |

Step-by-Step Dissolution Workflow:

-

Weigh the standard into a volumetric flask.

-

Add 10% of the final volume as Methanol (to wet the hydrophobic regions).[1]

-

Sonicate for 1 minute.

-

Dilute to volume with Mobile Phase A (e.g., 10-20 mM Phosphate Buffer, pH 2.5-3.0).

-

Critical Step: Filter through a 0.22 µm PVDF or Nylon filter.[1] Do not use PTFE (hydrophobic) filters as they may adsorb the polar analyte.[1]

Phase 2: Mobile Phase Optimization (Retention & Peak Shape)

Q2: My sample dissolves, but the peak splits or tails severely on a C18 column. Is the column failing?

A: It is likely not the column, but the pH control. Amidoximes are "chameleons" in solution.

The Science:

-

pKa Factors: The terminal amine has a pKa

4-5, and the oxime proton has a pKa -

At Neutral pH: The molecule exists in equilibrium between neutral and zwitterionic forms, leading to peak broadening or splitting.

-

Isomerization: The (3Z) isomer can interconvert with the (3E) isomer or cyclize if the pH is uncontrolled.

The Fix: Lock the Protonation State. You must operate at a pH where the molecule is in a single ionic state.

Optimized Method Parameters:

| Parameter | Recommendation | Rationale |

| Column | C18 (High Carbon Load) or Polar-Embedded C18 | Standard C18 may suffer from "dewetting" at high aqueous content.[1] Polar-embedded groups improve retention of the polar amidoxime.[1] |

| Mobile Phase A | 20 mM KH₂PO₄, pH 2.5 | Low pH ensures the amine is fully protonated ( |

| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |

| Gradient | Start at 0-2% B | The compound is very polar and will elute near the void volume if organic starts too high.[1] |

| Flow Rate | 1.0 mL/min | Standard.[1] |

| Detection | UV @ 220-230 nm | Amidoximes have weak absorbance; low UV is required.[1] |

Q3: Can I use Ammonium Acetate (pH 6.5) for LC-MS compatibility? A: Yes, but proceed with caution. At pH 6.5, the amine is partially deprotonated. You may observe wider peaks.[1] If LC-MS is required, use 0.1% Formic Acid (pH ~2.[1][2]7) instead of phosphate buffers to maintain the acidic state while remaining volatile.[3]

Phase 3: Troubleshooting & Stability

Q4: I see "ghost peaks" or increasing impurity peaks after the sample sits in the autosampler for 12 hours. Is it degrading?

A: Yes, amidoximes are reactive intermediates.[1] They are precursors to cyclization.[1]

Degradation Pathway: In solution, especially if slightly basic or heated, (3Z)-3-Amino-3-(hydroxyimino)propanamide can undergo:

-

Cyclization: To form the pyrazine ring (if other reagents are present) or internal condensation.[1]

-

Hydrolysis: The oxime group can hydrolyze to a ketone/amide.[1]

Stability Protocol:

-

Temperature: Keep the autosampler at 4°C .

-

Shelf-Life: Analyze samples within 4 hours of preparation.

-

Needle Wash: Use 10% Methanol / 90% Water .[1] Do not use pure ACN as a needle wash, as it may precipitate the sample inside the injector loop, causing carryover.

Visualizing the Workflow

The following diagram illustrates the decision matrix for method development and troubleshooting for this specific intermediate.

Caption: Decision tree for resolving solubility and chromatographic anomalies for (3Z)-3-Amino-3-(hydroxyimino)propanamide.

References

-

Favipiravir Synthesis & Intermediates : Journal of Cardiovascular Disease Research. "Favipiravir-Analytical Methods". Describes the gradient HPLC modes and phosphate buffer usage for Favipiravir and its precursors.

-

Amidoxime Stability : Vertex AI Search / NIH.[1] "Chemical Stability of Compound 22 (Amidoxime derivative)". Highlights the stability of amidoximes in phosphate buffers at physiological and acidic pH. (Generalized link to PMC search for amidoxime stability context).[1]

-

HPLC Buffer Selection : Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Detailed guide on buffer solubility in organic modifiers and pH effects on polar analytes.

-

Favipiravir Impurity Profiling : ResearchGate. "Analytical Method Development and Validation of RP-HPLC Method for Estimation of Favipiravir". Discusses the separation of polar impurities using acidic mobile phases.

Strategies to prevent thermal decomposition of (3Z)-3-Amino-3-(hydroxyimino)propanamide

Technical Support Center: (3Z)-3-Amino-3-(hydroxyimino)propanamide

Welcome to the technical support guide for (3Z)-3-Amino-3-(hydroxyimino)propanamide. This document provides researchers, scientists, and drug development professionals with in-depth strategies to prevent thermal decomposition and ensure the stability of this compound during experimentation and storage. Our guidance is structured in a practical question-and-answer format to directly address challenges you may encounter.

Understanding the Instability of (3Z)-3-Amino-3-(hydroxyimino)propanamide

(3Z)-3-Amino-3-(hydroxyimino)propanamide possesses two key functional groups that are susceptible to degradation under thermal stress and certain chemical conditions: an oxime (C=N-OH) and a primary amide (C(=O)NH2) . Understanding their vulnerabilities is the first step toward prevention.

-

Oxime Group (C=N-OH): This group is generally more stable than related imines or hydrazones due to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen.[1] However, it is susceptible to both acid-catalyzed hydrolysis, which can revert the group to a carbonyl and hydroxylamine, and thermal rearrangement (the Beckmann rearrangement) to form an amide.[2][3] Elevated temperatures can accelerate both processes.[2][3]

-

Amide Group (-CONH2): Amides are relatively stable but can undergo hydrolysis to a carboxylic acid and ammonia, a reaction that is significantly accelerated by heat, acid, or base.[4][5][6]

-

Amino Group (-NH2): The primary amino group can also be a site for unwanted side reactions, though its primary contribution to thermal instability is often related to its influence on adjacent functional groups.

The combination of these groups in one molecule necessitates careful control of experimental parameters to prevent a cascade of decomposition reactions.

Caption: A logical workflow for troubleshooting low reaction yields due to work-up procedures.

Frequently Asked Questions (FAQs)

Q: What are the likely decomposition products I should look for? A: Based on the structure, the primary decomposition products would be:

-

From Amide Hydrolysis: 3-Amino-3-(hydroxyimino)propanoic acid and ammonia. [6]2. From Oxime Hydrolysis: 3-Amino-3-oxopropanamide and hydroxylamine. [2][3]3. From Beckmann Rearrangement: An N-hydroxy-diamide derivative.

-

Further decomposition can lead to smaller molecules, including nitriles, under more severe conditions. [7] Q: Are there any specific reagents or solvents I should avoid? A: Yes. Avoid:

-

Strong Acids/Bases: These will catalyze hydrolysis. [4][5]* Heavy Metals: Trace metals can catalyze oxime decomposition. [8]Ensure all glassware is scrupulously clean.

-

Oxidizing Agents: The hydroxylamine moiety can be susceptible to oxidation. [9][10]* Protic Solvents at High Temperatures: Solvents like water, methanol, or ethanol can participate in hydrolysis/solvolysis reactions when heated.

Q: How can I monitor the stability of my compound over time? A: The best method is to use a stability-indicating analytical technique like HPLC or LC-MS.

-

Protocol: Stability Monitoring

-

Prepare a stock solution of your compound at a known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Immediately analyze a t=0 sample by HPLC to get a baseline peak area and purity profile.

-

Store aliquots of this solution under the conditions you wish to test (e.g., 4°C, room temperature, etc.).

-

Analyze the aliquots at set time points (e.g., 24h, 48h, 1 week) and compare the peak area of the parent compound to the t=0 sample. The emergence of new peaks and a decrease in the parent peak area indicates degradation.

-

References

-

Kalia, J. & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & Medicinal Chemistry, 16(12), 5858-5862. [Link]

-

Vedantu. (n.d.). Oximes: Structure, Formula, Preparation & Uses in Chemistry. [Link]

-

Krasnov, V. P., et al. (2022). Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability. Russian Chemical Bulletin, 71(7), 1464-1473. [Link]

-

Los Alamos National Laboratory. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH). Lessons Learned. [Link]

-

Al-Rawi, S., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 25(21), 5036. [Link]

-

Worek, F., et al. (1988). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 61(4), 313-317. [Link]

-

Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. [Link]

-

Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

-

Varughese, S., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2639-2649. [Link]

-

Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

-

Spacu, P., et al. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice – vol. 50, seria Agronomie. [Link]

-

Chemistry LibreTexts. (2021). 15.17: Chemical Properties of Amides: Hydrolysis. [Link]

-

BYJU'S. (n.d.). Oximes. [Link]

-

CHEM A104. (2023, October 17). Chapter 18 Hydrolysis of Amides. YouTube. [Link]

-

Soukup, R. J., et al. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]

-

Mr. G's Chemistry. (2024, March 3). Hydrolysis of Esters and Amides in acid and base conditions. YouTube. [Link]

- Google Patents. (n.d.). DE19800543A1 - Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]

-

Eyer, P., et al. (1986). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 59(4), 266-271. [Link]

-

PubChem. (n.d.). 3-Amino-3-(hydroxyamino)propanamide. [Link]

-

Behrens, R. (1993). Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. Defense Technical Information Center. [Link]

-

El-Sabaey, D., et al. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9205-9214. [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2). [Link]

-

Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 3. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Lessons [ncsp.tamu.edu]

- 10. echemi.com [echemi.com]

Identification of common impurities in commercial (3Z)-3-Amino-3-(hydroxyimino)propanamide batches

This technical support guide is designed for researchers, scientists, and drug development professionals working with commercial batches of (3Z)-3-Amino-3-(hydroxyimino)propanamide. As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should be aware of in commercial batches of (3Z)-3-Amino-3-(hydroxyimino)propanamide?

A1: Impurities in commercial batches can be broadly categorized into three main groups:

-

Synthesis-Related Impurities: These are substances that originate from the manufacturing process. Given that a likely synthetic route involves the reaction of a cyanoacetamide precursor with hydroxylamine, you might encounter:

-

Unreacted Starting Materials: Such as the corresponding cyanoacetamide.

-

Intermediates: Incomplete reaction can lead to the presence of partially reacted intermediates.

-

Reagents and Catalysts: Residual amounts of reagents like hydroxylamine or any catalysts used in the synthesis may be present.[1]

-

-

Degradation Products: (3Z)-3-Amino-3-(hydroxyimino)propanamide contains both an oxime and an amide functional group, which can be susceptible to degradation:

-

Hydrolysis Products: The amide bond can hydrolyze to form the corresponding carboxylic acid and ammonia. Similarly, the oxime group can hydrolyze back to a ketone or aldehyde and hydroxylamine, particularly under acidic conditions.[2]

-

Dehydration Products: The oxime group can undergo dehydration to form a nitrile.

-

-

External Contaminants: These are impurities introduced during manufacturing, packaging, or handling, and can include:

-

Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.

-

Elemental Impurities: Trace metals that may leach from reactors or other equipment.

-

Q2: How can these impurities affect my experimental results?

A2: The presence of impurities, even at low levels, can have significant consequences for your research:

-

Altered Biological Activity: Impurities can have their own biological activity, leading to unexpected or misleading results in cellular or in vivo studies. They can act as agonists, antagonists, or have off-target effects.

-

Inaccurate Quantification: If impurities are not chromatographically resolved from the main compound, they can lead to an overestimation of the concentration of your active pharmaceutical ingredient (API).

-

Reduced Stability: Some impurities can catalyze the degradation of the main compound, reducing its shelf-life and the reliability of your stock solutions.

-

Poor Reproducibility: Batch-to-batch variability in impurity profiles can be a major source of experimental irreproducibility.

Q3: My batch of (3Z)-3-Amino-3-(hydroxyimino)propanamide has a specified purity of >98%. Is it still necessary to perform my own purity analysis?

A3: Yes, it is highly recommended. The purity stated on the certificate of analysis (CoA) reflects the quality of the material at the time of its release from the manufacturer. Several factors can affect the purity of the compound by the time it reaches your lab and is used in your experiments:

-

Degradation during shipping and storage: Improper handling or storage conditions can lead to the formation of degradation products.

-

Hygroscopicity: The compound may absorb water from the atmosphere, which can affect its effective concentration and potentially promote hydrolysis.

-

Batch-to-batch variation: Even with high purity specifications, the types and amounts of minor impurities can vary between batches, which may be critical for sensitive applications.

Independent verification of purity provides an essential baseline for your experiments and helps to ensure the validity of your results.

Troubleshooting Guide

This section provides practical guidance for identifying and resolving common issues related to impurities in (3Z)-3-Amino-3-(hydroxyimino)propanamide.

Issue 1: My HPLC chromatogram shows unexpected peaks.

Q: I'm analyzing my sample by reverse-phase HPLC and I see one or more unexpected peaks in addition to the main peak for (3Z)-3-Amino-3-(hydroxyimino)propanamide. What could these be and how can I identify them?

A: Unexpected peaks in your HPLC chromatogram are a clear indication of impurities. The first step is to systematically identify these unknown components.

Workflow for Impurity Identification

Caption: A general workflow for the identification of unknown impurities.

Step-by-Step Protocol: Impurity Identification using LC-MS

-

Sample Preparation:

-

Dissolve a small amount of the (3Z)-3-Amino-3-(hydroxyimino)propanamide batch in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC-MS Analysis:

-

LC Method: Due to the polar nature of the analyte and its potential impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice.[3][4] Alternatively, a polar-embedded or polar-endcapped reversed-phase column can be used.

-

Mobile Phase: A typical mobile phase for HILIC would be a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted). For reversed-phase, a gradient of water and acetonitrile/methanol with a small amount of formic acid or acetic acid (e.g., 0.1%) is common.

-

MS Detection: Perform the analysis in both positive and negative electrospray ionization (ESI) modes to ensure the detection of a wide range of impurities.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the unexpected peaks.

-

Compare these m/z values with the calculated molecular weights of potential impurities (see Table 1). Remember to account for the mass of the adduct ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Table 1: Potential Impurities and their Expected Molecular Weights

| Impurity Type | Potential Impurity | Chemical Formula | Molecular Weight ( g/mol ) |

| Starting Material | Cyanoacetamide Precursor | C₃H₄N₂O | 84.08 |

| Intermediate | 3-Amino-3-oxopropanamide | C₃H₆N₂O₂ | 102.09 |

| Degradation | 3-Amino-3-oxopropanoic acid | C₃H₅NO₃ | 103.08 |

| Degradation | 3-Aminopropanenitrile | C₃H₆N₂ | 70.09 |

| Reagent | Hydroxylamine | NH₂OH | 33.03 |

Issue 2: My biological assay results are inconsistent between different batches of the compound.

Q: I'm observing significant variability in the biological response to (3Z)-3-Amino-3-(hydroxyimino)propanamide when I switch to a new batch, even though both are specified as >98% pure. What could be the cause?

A: This is a classic problem that often points to differences in the impurity profiles between batches. While the total percentage of impurities may be similar, the specific types and concentrations of individual impurities can vary.

Troubleshooting Steps:

-

Comprehensive Purity Assessment:

-

Analyze both the old and new batches side-by-side using a high-resolution analytical technique like LC-MS.

-

Pay close attention to the minor peaks. Even small differences in the chromatograms can be significant.

-

-

Peak Area Comparison:

-

Quantify the relative peak areas of all detectable impurities in both batches.

-

A significant difference in the area of a particular impurity peak between the two batches could indicate the source of the variability.

-

-

Impurity Isolation and Characterization:

-

If a specific impurity is suspected, consider isolating it using preparative HPLC.

-

Once isolated, the biological activity of the impurity can be tested independently to determine its contribution to the observed effects.

-

Issue 3: I'm concerned about the stability of my stock solutions.

Q: How stable is (3Z)-3-Amino-3-(hydroxyimino)propanamide in solution, and what are the best practices for preparing and storing stock solutions?

A: The stability of the compound in solution is a critical factor for ensuring the accuracy and reproducibility of your experiments. The amide and oxime functional groups can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Recommendations for Stock Solution Preparation and Storage:

-

Solvent Selection: Use a high-purity, anhydrous solvent. For many applications, DMSO is a good choice. If aqueous buffers are required, prepare them fresh and filter them before use.

-

pH Control: Maintain the pH of your stock solution as close to neutral as possible, unless your experimental protocol requires otherwise.

-

Storage Conditions:

-

Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Protect solutions from light, as some organic molecules are light-sensitive.

-

-

Stability Testing:

-

For long-term studies, it is advisable to perform a simple stability test. Analyze a freshly prepared stock solution by HPLC and then re-analyze it after a period of storage under your typical experimental conditions. A significant change in the chromatogram (e.g., the appearance of new peaks or a decrease in the main peak area) indicates degradation.

-

References

-

Shaban, M. A., & Taha, N. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 235-266. [Link]

-

Cowan, T. M., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Journal of Chromatography B, 878(17-18), 1493-1499. [Link]

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2487. [Link]

-

U.S. Environmental Protection Agency. (1999). Analytical Method for the Determination of Oxamyl and its Oxime Metabolite in Water using LC/MS/MS Analysis. [Link]

-

LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

Wikipedia. (n.d.). Oxime. [Link]

-

RSC Publishing. (2018). A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. [Link]

-

MDPI. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules. [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

-

Advanced Industrial Science and Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

-

Sosnovskikh, V. Y., Moshkin, V. S., & Irgashev, R. A. (2006). Reactions of 3-(Polyfluoroacyl)chromones with Hydroxylamine. The First Synthesis of 3-Cyano-2-(polyfluoroalkyl)chromones. Tetrahedron Letters, 47(48), 8543-8546. [Link]

-

ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. [Link]

-

ResearchGate. (n.d.). of the stability of amidoxime isomers. [Link]

-

ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. [Link]

-

PubMed Central. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link]

-

PubMed Central. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2018). Analysis of Amino Acids by High Performance Liquid Chromatography. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

- Google Patents. (n.d.).

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. [Link]

-

Scribd. (2004). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. [Link]

-

ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

- Google Patents. (n.d.).

Sources

Overcoming steric hindrance in reactions involving (3Z)-3-Amino-3-(hydroxyimino)propanamide

Topic: Overcoming Steric Hindrance in (3Z)-3-Amino-3-(hydroxyimino)propanamide Reactions

Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Chemistry & Process Optimization

Executive Summary

You are encountering difficulties reacting (3Z)-3-Amino-3-(hydroxyimino)propanamide (referred to herein as Precursor A ). This amidoxime is a critical "switch" molecule: it possesses a nucleophilic amidoxime head (

When coupling with sterically demanding electrophiles (bulky carboxylic acids or esters), the reaction often stalls at the O-acylation stage or fails to cyclize due to the high rotational energy barrier imposed by the Z-configuration and the bulky substituents.

This guide provides three validated workflows to bypass these kinetic traps, moving beyond standard EDC/HOBt protocols which typically fail for hindered substrates.

Module 1: Diagnostic & Decision Tree

Before altering your synthesis, confirm the failure mode. Steric hindrance in amidoximes manifests differently than electronic deactivation.

Symptom Checker:

-

Scenario A: Starting material remains unconsumed despite active ester formation.

Issue: Nucleophilic attack blocked. -

Scenario B: Intermediate O-acyl amidoxime forms (visible by LCMS), but cyclized product is absent.

Issue: Rotational barrier to cyclization (Atropisomerism/Sterics). -

Scenario C: Product forms but yield is low due to nitrile byproduct (dehydration of the amide tail).

Issue: Reagent too aggressive (e.g.,

Workflow Selector:

Module 2: The "Gold Standard" Protocol (T3P)

Why this works: Standard carbodiimides (EDC/DCC) often fail with bulky acids because the O-acylisourea intermediate is too short-lived or sterically crowded to react with the amidoxime oxygen. T3P (Propylphosphonic anhydride) forms a highly reactive but stable mixed anhydride. Crucially, T3P acts as a water scavenger, driving the equilibrium toward the cyclized oxadiazole even in sterically congested systems.

Protocol #882-B: T3P-Mediated One-Pot Synthesis

-

Reagents:

-

Precursor A (1.0 equiv)

-

Bulky Carboxylic Acid (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

-

Solvent: EtOAc (preferred for workup) or DMF (for solubility)

-

Step-by-Step:

-

Dissolution: Dissolve the Bulky Acid and Base in the solvent. Stir for 5 min.

-

Activation: Add T3P dropwise at 0°C. Stir for 20 min to form the active anhydride.

-

Addition: Add Precursor A in one portion.

-

The "Steric Push":

-

Mild Sterics: Stir at RT for 12h.

-

Heavy Sterics: Heat to 80°C (EtOAc reflux) or 100°C (DMF) for 4-6h.

-

-

Workup: Wash with water, sat.

, and brine. The T3P byproducts are water-soluble, simplifying purification.[1]

Troubleshooting Tip: If the reaction stops at the O-acylated intermediate (mass = Precursor + Acid -

Module 3: The Superbase Protocol (DMSO/KOH)

Why this works: When the electrophile is extremely bulky, the nucleophilicity of the amidoxime oxygen (in Precursor A) is insufficient. Using a superbase system (KOH in DMSO) generates a "naked" anion, dramatically increasing nucleophilicity and overcoming the steric barrier without high heat (preserving the amide tail).

Protocol #882-A: Superbase-Promoted Cyclization

-

Reagents:

-

Precursor A (1.0 equiv)

-

Bulky Ester (Methyl or Ethyl ester of the acid) (1.2 equiv)

-